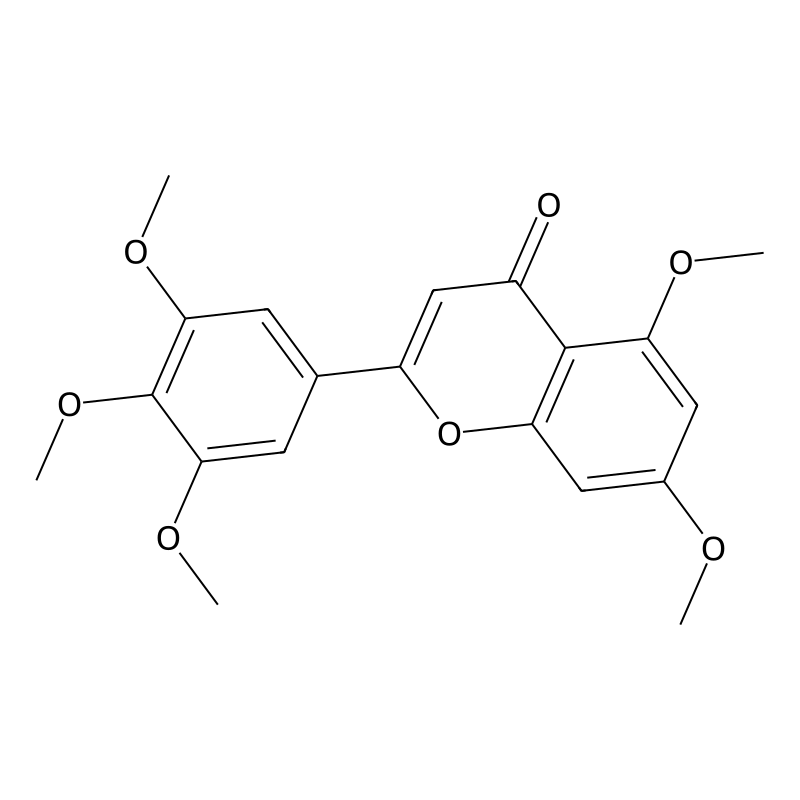

3',4',5',5,7-Pentamethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

3',4',5',5,7-Pentamethoxyflavone, also known as PMF, is a flavonoid belonging to the subclass of flavones. Its chemical formula is and it has a molecular weight of 372.37 g/mol. This compound features a complex structure characterized by five methoxy groups attached to its flavone backbone, which consists of two aromatic rings connected by a three-carbon chain with a double bond between C2 and C3. PMF can be extracted from various plant sources, including Bauhinia championii, Ficus formosana, and Cedrela species .

The proposed mechanism of action of PMF focuses on its potential to inhibit the Nrf2 signaling pathway []. Nrf2 activation can promote resistance to chemotherapy by inducing the expression of genes involved in detoxification and antioxidant defense. PMF may downregulate Nrf2, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs []. However, further studies are needed to fully understand the precise mechanism at the molecular level.

Research indicates that PMF exhibits significant biological activities, including:

- Anti-inflammatory properties: PMF has been shown to reduce inflammation in various models.

- Chemopreventive effects: It may act as an adjuvant sensitizer, making cancer cells more susceptible to chemotherapeutic drugs .

- Antioxidant activity: PMF protects DNA from oxidative damage, potentially reducing the risk of cancer development .

The synthesis of 3',4',5',5,7-Pentamethoxyflavone can be achieved through various organic reactions. While specific synthetic pathways from natural sources are not extensively documented, laboratory synthesis typically involves multi-step organic reactions that create the flavone structure and introduce methoxy groups. Common methods include:

- Methylation of flavones: Using methylating agents like dimethyl sulfate or methyl iodide.

- Coupling reactions: To form the flavone backbone from simpler phenolic compounds.

PMF has potential applications in several fields:

- Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, PMF could be developed into therapeutic agents.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at health promotion.

- Cosmetics: PMF's protective effects against oxidative stress may find applications in skincare formulations .

Studies on PMF's interactions focus primarily on its modulation of cellular pathways related to cancer treatment. For instance, its ability to inhibit Nrf2 signaling suggests potential for enhancing the efficacy of existing chemotherapies by overcoming drug resistance mechanisms . Further research is needed to elucidate the full spectrum of its interactions at the molecular level.

Several compounds share structural similarities with 3',4',5',5,7-Pentamethoxyflavone, particularly other methoxy-substituted flavones. Some notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Contains multiple hydroxyl groups | Known for strong antioxidant properties |

| Luteolin | Has three hydroxyl groups and one methoxy group | Exhibits anti-inflammatory effects |

| 3',4'-Dimethoxyflavone | Two methoxy groups on the flavone backbone | Less studied compared to PMF |

| 5-Hydroxy-3',4',5'-trimethoxyflavone | Contains three methoxy groups | Notable for its DNA protective properties |

Molecular Formula and Weight

3',4',5',5,7-Pentamethoxyflavone exhibits the molecular formula C₂₀H₂₀O₇, representing a flavone compound with five methoxy substituents [1]. The compound possesses a molecular weight of 372.4 grams per mole, as confirmed through computational analysis by PubChem [1]. The monoisotopic mass has been precisely determined to be 372.120903 daltons [6]. The compound is registered under Chemical Abstracts Service number 53350-26-8, providing definitive identification in chemical databases [1]. Additional identification parameters include the PubChem compound identifier 493376 and ChemSpider identification number 431803 [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₇ | [1] |

| Molecular Weight | 372.4 g/mol | [1] |

| Monoisotopic Mass | 372.120903 Da | [6] |

| CAS Registry Number | 53350-26-8 | [1] |

| PubChem CID | 493376 | [1] |

| ChemSpider ID | 431803 | [6] |

Structural Characteristics and Stereochemistry

The systematic International Union of Pure and Applied Chemistry name for this compound is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one [1]. The molecular structure consists of a flavone backbone with methoxy groups positioned at the 3', 4', 5', 5, and 7 positions [1]. The compound exhibits a planar flavone framework typical of flavonoid structures, with the planarity dependent on structural and electronic forces that stabilize charge distribution [40].

The stereochemical analysis reveals that 3',4',5',5,7-Pentamethoxyflavone contains no defined stereocenter atoms, indicating the absence of chiral centers in the molecular structure [14]. The compound demonstrates undefined bond stereocenter count of zero, confirming its achiral nature [14]. The structural arrangement features a chromen-4-one core system with a phenyl ring substituted with three methoxy groups at positions 3', 4', and 5', while the chromen system bears methoxy substituents at positions 5 and 7 [1].

The canonical Simplified Molecular Input Line Entry System representation is COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC, providing precise structural information for computational applications [6]. The compound's heavy atom count totals 27 atoms, with six rotatable bonds contributing to conformational flexibility [14] [32].

Physical Properties

Melting Point and Crystalline Form

3',4',5',5,7-Pentamethoxyflavone exhibits a melting point of 194°C under standard atmospheric conditions [11] [12]. The compound typically appears as a solid material at room temperature, presenting in powder to crystalline powder form [13]. The crystalline characteristics demonstrate white to light beige coloration, indicating high purity levels in commercial preparations [13]. The material maintains structural integrity under normal ambient conditions of temperature and pressure [34].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 194°C | [11] [12] |

| Physical State | Solid | [13] |

| Crystalline Form | Powder to crystalline powder | [13] |

| Color | White to light beige | [13] |

Solubility Profile

The solubility characteristics of 3',4',5',5,7-Pentamethoxyflavone demonstrate significant variation across different solvent systems. In dimethyl sulfoxide, the compound exhibits excellent solubility at 22.5 milligrams per milliliter, equivalent to 60.4 millimolar concentration [9]. Sonication is recommended to achieve optimal dissolution in dimethyl sulfoxide solutions [9]. The compound demonstrates solubility in various organic solvents including chloroform and methanol [18].

Additional solvent compatibility includes ethyl acetate, acetone, and dichloromethane, indicating broad organic solvent solubility [2]. The relative density of the compound has been determined to be 1.244 grams per cubic centimeter [9]. Water solubility data remains undetermined in current literature, suggesting limited aqueous solubility typical of highly methoxylated flavonoids [17].

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | 22.5 mg/mL (60.4 mM) | [9] |

| Chloroform | Soluble | [18] |

| Methanol | Soluble | [18] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Spectroscopic Properties

Spectroscopic analysis of 3',4',5',5,7-Pentamethoxyflavone provides comprehensive structural characterization through multiple analytical techniques. Ultraviolet detection reveals maximum absorption at 324 nanometers, consistent with flavone chromophore characteristics [22]. High-performance liquid chromatography analysis typically shows retention times of approximately 19.3 minutes under standard analytical conditions [26].

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform demonstrates characteristic signals at δ 7.07 (singlet, 2H), 6.62 (singlet, 1H), 6.57 (doublet, J = 2.3 Hz, 1H), and 6.38 (doublet, J = 2.3 Hz, 1H) for aromatic protons [36]. Methoxy group protons appear as singlets at δ 3.96 (9H), 3.93 (3H), and 3.92 (3H) [36].

Carbon-13 nuclear magnetic resonance analysis reveals signals at δ 177.65, 164.09, 160.84, 160.52, 159.82, 153.48, 140.72, 126.72, 109.10, 108.77, 103.27, 96.19, 92.87, 61.04, 56.43, 56.33, and 55.8, corresponding to carbonyl, aromatic, and methoxy carbons [36]. Mass spectrometry analysis shows molecular ion peaks at m/z 373 [M + H]⁺, confirming molecular weight determination [36].

| Technique | Key Data | Reference |

|---|---|---|

| UV Detection | λmax = 324 nm | [22] |

| ¹H NMR (CDCl₃) | δ = 7.07 (s, 2H), 6.62 (s, 1H), 6.57 (d, J = 2.3 Hz, 1H), 6.38 (d, J = 2.3 Hz, 1H), 3.96 (s, 9H), 3.93 (s, 3H), 3.92 (s, 3H) | [36] |

| ¹³C NMR (CDCl₃) | δ = 177.65, 164.09, 160.84, 160.52, 159.82, 153.48, 140.72, 126.72, 109.10, 108.77, 103.27, 96.19, 92.87, 61.04, 56.43, 56.33, 55.8 | [36] |

| Mass Spectrometry | m/z: 373 [M + H]⁺ | [36] |

Crystal Structure Analysis

Crystal structure investigations of related pentamethoxyflavone compounds reveal significant insights into hydrogen bonding patterns and molecular packing arrangements. X-ray crystallographic studies of structurally similar compounds demonstrate that flavone frameworks typically adopt planar conformations with intermolecular hydrogen bonding networks governing crystal packing [23] [24]. The presence of multiple methoxy substituents influences crystal lattice stability through van der Waals interactions and dipole-dipole forces [39].

Crystal structure analysis of flavonoid compounds indicates that methoxylated derivatives exhibit reduced hydrogen bonding capacity compared to hydroxylated analogs, resulting in different packing motifs [42]. The planarity of the flavone framework depends on structural and electronic forces that stabilize negative charge distribution on the carbonyl oxygen atom [40]. Computational studies suggest that methoxy groups at multiple positions create steric interactions that may influence overall molecular geometry and crystal packing efficiency [39].

Topological polar surface area calculations indicate a value of 72.5 square angstroms for 3',4',5',5,7-Pentamethoxyflavone, reflecting the compound's hydrogen bonding potential and membrane permeability characteristics [14]. The molecular complexity parameter of 534 suggests moderate structural complexity typical of pentasubstituted flavonoids [14].

Chemical Reactivity and Stability

Chemical stability studies demonstrate that 3',4',5',5,7-Pentamethoxyflavone maintains structural integrity under appropriate storage conditions. The compound exhibits long-term stability when stored as a solid powder at temperatures between -20°C and +8°C [9] [11] [12]. Under these conditions, the material remains stable for up to three years without significant degradation [9].

Solution stability varies considerably depending on solvent and storage conditions. In dimethyl sulfoxide solutions stored at -80°C, the compound maintains stability for one year, while storage at -20°C reduces stability to one month [37]. Biological matrix stability studies reveal that the compound retains 96.6 to 100 percent of its original concentration in blood and plasma samples stored at -20°C for two days [26] [43]. Extended storage for seven days results in decreased retention ranging from 84.3 to 92.6 percent [26] [43].

Environmental stability assessment indicates susceptibility to degradation upon exposure to air and light conditions [45]. The material demonstrates resistance to thermal decomposition below its melting point, with no specific decomposition temperature determined under standard analytical conditions [35]. Chemical reactivity studies suggest that the compound may undergo oxidative degradation through formation of reactive intermediates when exposed to strong oxidizing agents [34].

| Condition | Stability | Reference |

|---|---|---|

| Storage at -20°C (powder) | Stable for 3 years | [9] |

| Storage at +2 to +8°C | Stable | [11] [12] |

| Blood/plasma (2 days, -20°C) | 96.6-100% retention | [26] [43] |

| Blood/plasma (7 days, -20°C) | 84.3-92.6% retention | [26] [43] |

| Air and light exposure | Susceptible to degradation | [45] |

| DMSO solution (-80°C) | Stable for 1 year | [37] |

| DMSO solution (-20°C) | Stable for 1 month | [37] |

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as a cornerstone technique for the structural characterization of 3',4',5',5,7-Pentamethoxyflavone. The compound exhibits distinctive spectral features that enable precise identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3',4',5',5,7-Pentamethoxyflavone displays characteristic signals that reflect its pentamethoxylated flavone structure. The methoxy protons appear as sharp singlets in the region of 3.8-4.0 parts per million, representing a total of fifteen protons corresponding to the five methoxy substituents [1] [2]. These signals are particularly diagnostic as they confirm the degree of methoxylation present in the molecule.

The aromatic protons in the spectrum exhibit distinct chemical shift patterns depending on their electronic environment. Protons on the A-ring system typically resonate between 6.6-6.8 parts per million, showing meta-coupling patterns characteristic of flavone A-ring substitution [1] [3]. The B-ring protons appear in the range of 7.2-8.3 parts per million, with specific coupling patterns that reflect the 3',4',5'-trimethoxy substitution pattern on the phenyl ring [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and substitution patterns. The methoxy carbon signals demonstrate particular diagnostic value, with their chemical shifts being highly dependent on the substitution pattern of adjacent positions [4] [5]. Methoxy carbons in positions with both ortho positions occupied typically resonate at 61.5 ± 2 parts per million, while those with at least one free ortho position appear at 56 ± 1 parts per million [4] [5].

The aromatic carbon signals span the range from approximately 90-170 parts per million, with quaternary carbons appearing in characteristic regions that reflect their electronic environments [6] [2]. The carbonyl carbon of the flavone core typically resonates around 177-182 parts per million, providing confirmation of the intact flavone structure [6].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple-Bond Correlation spectroscopy, facilitate complete structural assignment [7] [2]. These techniques enable the correlation of proton and carbon signals, allowing for unambiguous assignment of all spectral features and confirmation of the connectivity patterns within the molecule [7] [8].

Mass Spectrometry

Mass spectrometric analysis of 3',4',5',5,7-Pentamethoxyflavone provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [9] [10].

Molecular Ion Identification

The molecular ion peak appears at mass-to-charge ratio 372, corresponding to the molecular weight of 372.37 daltons [11] [12]. This peak serves as the primary identification marker for the compound and confirms the molecular formula C₂₀H₂₀O₇ [11] [12]. The presence of isotope peaks, particularly the carbon-13 isotope peak at mass-to-charge ratio 373, provides additional confirmation of the molecular structure [13].

Fragmentation Pathways

The fragmentation pattern of 3',4',5',5,7-Pentamethoxyflavone in mass spectrometry exhibits characteristic losses that are diagnostic for methoxylated flavonoids [9] [10]. The most prominent fragmentation involves the radical loss of methyl groups (loss of 15 daltons), resulting in fragment ions at mass-to-charge ratio 357 [9] [10]. This fragmentation is particularly characteristic of compounds containing methoxy groups and serves as a diagnostic marker for methoxylated flavonoids [9] [10].

Sequential loss of methoxy groups (loss of 31 daltons) produces fragment ions at mass-to-charge ratio 341 [9] [10]. Additional fragmentation involving ring cleavages generates smaller fragment ions that provide information about the substitution patterns on both the A and B rings of the flavone structure [9] [10].

Ionization Methods and Detection

Electrospray ionization represents the preferred ionization method for 3',4',5',5,7-Pentamethoxyflavone analysis, providing efficient ionization in both positive and negative ion modes [9] [10]. High-resolution accurate mass spectrometry enables precise mass determination and elemental composition confirmation, facilitating unambiguous identification even in complex mixtures [9] [10].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides information about the functional groups present in 3',4',5',5,7-Pentamethoxyflavone through characteristic vibrational frequencies [14] [15]. The spectrum displays several diagnostic absorption bands that confirm the presence of the flavone core structure and methoxy substituents.

The carbonyl stretching vibration of the flavone core appears in the region of 1662-1680 cm⁻¹, representing the characteristic frequency for α,β-unsaturated ketones [14] [15]. Aromatic carbon-carbon stretching vibrations appear between 1590-1608 cm⁻¹, confirming the presence of the aromatic ring systems [14] [15].

The methoxy groups contribute characteristic absorption bands in the range of 1260-1000 cm⁻¹, corresponding to carbon-oxygen-carbon stretching vibrations [14] [15]. Aliphatic carbon-hydrogen stretching vibrations from the methoxy groups appear between 2960-2850 cm⁻¹ [16] [15].

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-Visible spectroscopy of 3',4',5',5,7-Pentamethoxyflavone reveals characteristic absorption patterns typical of flavonoid compounds [17] [18]. The spectrum exhibits two major absorption bands that are diagnostic for flavone derivatives.

Band I appears in the range of 324-326 nanometers and corresponds to the cinnamoyl system involving the B-ring and the carbonyl functionality [17] [18]. This band is particularly sensitive to substitution patterns on the B-ring and provides information about the electronic characteristics of the molecule [17] [18].

Band II occurs between 250-280 nanometers and relates to the benzoyl system of the A-ring [17] [18]. The position and intensity of this band reflect the substitution pattern on the A-ring and provide additional structural information [17] [18].

The methoxy substitutions influence the electronic characteristics of the chromophore system, affecting both the position and intensity of the absorption bands [17] [18]. These spectral features enable both qualitative identification and quantitative determination of the compound in various matrices [17] [18].

Chromatographic Separation Methods

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the primary analytical technique for the separation, identification, and quantification of 3',4',5',5,7-Pentamethoxyflavone in complex matrices [19] [20].

Column Selection and Optimization

Reversed-phase chromatography using C₁₈ stationary phases provides optimal separation characteristics for 3',4',5',5,7-Pentamethoxyflavone [19] [20]. Hypersil-BDS C₁₈ columns and Zorbax RRHD SB-C18 columns have demonstrated excellent performance for flavonoid analysis [19] [21]. The particle size selection typically ranges from 1.8 to 5 micrometers, with smaller particles providing enhanced resolution and efficiency [19] [21].

Column temperature optimization plays a crucial role in achieving reproducible separations. Temperatures between 25-40°C have been successfully employed, with 30°C representing a commonly used condition [21]. Temperature control ensures consistent retention times and peak shapes throughout the analytical sequence [21].

Mobile Phase Composition and Gradient Development

The mobile phase typically consists of acetonitrile and water combinations, often modified with formic acid to improve peak shape and ionization efficiency [19] [21]. Gradient elution programs enable the separation of 3',4',5',5,7-Pentamethoxyflavone from other flavonoid compounds and matrix components [19] [21].

A typical gradient program involves starting with low organic content (5-10% acetonitrile) and gradually increasing to higher organic percentages (up to 95% acetonitrile) over the course of the chromatographic run [21]. The addition of 0.1% formic acid to both aqueous and organic phases enhances peak symmetry and facilitates electrospray ionization when coupled with mass spectrometry [21].

Flow rates between 0.3-1.0 milliliters per minute provide optimal balance between separation efficiency and analysis time [19] [21]. Lower flow rates generally improve resolution but extend analysis times, while higher flow rates reduce analysis time but may compromise separation quality [19] [21].

Detection and Quantification

Ultraviolet detection at 324-326 nanometers provides sensitive and selective detection of 3',4',5',5,7-Pentamethoxyflavone [19] [20]. This wavelength corresponds to the maximum absorption of the compound and enables quantification with excellent linearity over wide concentration ranges [19] [20].

Validation studies have demonstrated linear responses over concentration ranges from 100-2000 nanograms per milliliter in plasma and 1.0-40 micrograms per milliliter in tissue samples [19]. Recovery studies indicate extraction efficiencies between 85-103% for both plasma and tissue matrices [19].

Thin-Layer Chromatography

Thin-Layer Chromatography provides a rapid and cost-effective method for the preliminary identification and purity assessment of 3',4',5',5,7-Pentamethoxyflavone [22] [23].

Stationary Phase and Development Conditions

Silica gel represents the most commonly employed stationary phase for flavonoid analysis by Thin-Layer Chromatography [22] [23]. The use of silica gel plates with fluorescent indicators enables visualization under ultraviolet light at 254 and 366 nanometers [22] [23].

Mobile phase selection is critical for achieving optimal separation and identification. Several solvent systems have been successfully employed for 3',4',5',5,7-Pentamethoxyflavone analysis [22] [23]. The chloroform-ethanol-formic acid (CEF) system provides Rf values around 0.34 [22]. The benzene-ethyl acetate-acetic acid (BEA) system yields Rf values of approximately 0.70 [22]. The acetone-methylene dichloride (2A:3MDC) system produces Rf values near 0.93 [22].

Visualization and Identification

Detection of 3',4',5',5,7-Pentamethoxyflavone on Thin-Layer Chromatography plates can be accomplished through multiple visualization methods [22] [23]. Ultraviolet light at 366 nanometers reveals the natural fluorescence of the flavonoid, appearing as a characteristic colored spot [22] [23].

Chemical derivatization using specific reagents enhances detection sensitivity and provides additional structural information [22] [23]. Aluminum chloride spray reagent produces characteristic color changes upon heating, confirming the presence of flavonoid structures [22] [23]. Natural products reagent (diphenylboric acid ethanolamine complex) produces specific fluorescent colors under ultraviolet light that are diagnostic for different flavonoid classes [22] [23].

Comparative Analysis and Authenticity Assessment

Thin-Layer Chromatography enables direct comparison of unknown samples with authentic reference standards [22] [23]. Co-chromatography with genuine 3',4',5',5,7-Pentamethoxyflavone provides confirmation of identity based on identical migration patterns [22] [23].

The technique proves particularly valuable for monitoring synthetic reactions and assessing the purity of isolated compounds [22] [23]. Multiple development in different solvent systems enhances the reliability of identification and enables detection of closely related impurities [22] [23].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for complete structural characterization of 3',4',5',5,7-Pentamethoxyflavone, providing three-dimensional molecular geometry and crystal packing information [24] [25] [26].

Crystal Growth and Preparation

Crystallization of 3',4',5',5,7-Pentamethoxyflavone requires careful optimization of solvent systems and crystallization conditions [24] [27]. Recrystallization from ethyl acetate-hexane mixtures at room temperature has proven successful for obtaining crystals suitable for X-ray diffraction analysis [24]. The crystals typically appear as colorless to pale yellow plates or needles [27].

Crystal mounting procedures involve selection of high-quality single crystals with dimensions appropriate for X-ray diffraction [24]. The crystals are mounted on glass fibers using epoxy resin or other suitable mounting media [24]. Temperature control during data collection, typically at 200 Kelvin, helps minimize thermal motion and improves data quality [24].

Data Collection and Structure Solution

X-ray diffraction data collection employs modern diffractometer systems equipped with charge-coupled device detectors [24] [28]. Molybdenum Kα radiation (wavelength 0.71073 Ångströms) represents the standard radiation source for data collection [24]. Graphite monochromators ensure optimal beam quality and reduce background scattering [24].

Empirical absorption corrections account for crystal absorption effects and improve data quality [24]. The collected diffraction data enable determination of unit cell parameters and space group identification through systematic absence analysis [24] [28].

Structure solution typically employs direct methods implemented in specialized crystallographic software packages such as SHELXS-97 [24]. The initial structural model is refined using full-matrix least-squares methods on all F² data using programs like SHELXL-97 [24].

Structural Analysis and Molecular Geometry

Crystallographic analysis reveals the detailed three-dimensional structure of 3',4',5',5,7-Pentamethoxyflavone, including bond lengths, bond angles, and torsion angles [24] [25]. The flavone core structure displays characteristic planarity with specific deviations that reflect electronic and steric influences [24] [25].

The methoxy substituents adopt specific orientations that minimize steric interactions while maximizing electronic stabilization [24] [25]. Hydrogen atoms, except those of methyl groups, can be located in difference Fourier maps and refined with isotropic thermal parameters [24].

Crystal Packing and Intermolecular Interactions

X-ray crystallographic analysis elucidates the crystal packing arrangements and intermolecular interactions that stabilize the crystal structure [21] [26]. Weak interactive forces, including hydrogen bonding, carbon-hydrogen···oxygen interactions, and π-π stacking interactions, play decisive roles in organizing the molecules into supramolecular structures [26].

The analysis of these intermolecular interactions provides insights into the solid-state behavior of the compound and may influence its physical properties such as melting point, solubility, and stability [21] [26]. Understanding these interactions is particularly important for pharmaceutical applications where crystal form can significantly impact bioavailability and formulation characteristics [21] [26].

Crystallographic Database and Structure Validation

Completed crystal structures undergo validation using established crystallographic protocols and may be deposited in crystallographic databases for broader scientific access [25] [28]. Structure validation includes assessment of bond lengths and angles against established chemical knowledge and evaluation of thermal parameters for physical reasonableness [25] [28].